N3-Unsubstituted Scaffold Enables Selective Derivatization: Comparison with N3-Butyl Analog (CB11)
The target compound bears a free N3–H (XLogP3 ≈ 2.75, HBD = 1), whereas the closest biologically characterized analog CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) carries an N3-butyl substituent (HBD = 0; increased lipophilicity). CB11 exhibits PPARγ binding with Kd = 3.70 nM by SPR and functional EC50 = 280 nM in GAL4-PPARγ LBD transactivation in HepG2 cells [1]. The target compound's unsubstituted N3 position preserves a critical hydrogen-bond donor that is absent in CB11, potentially enabling distinct target interaction profiles (e.g., adenosine A1/A3 receptor antagonism via xanthine-like N3–H recognition) [2]. No quantitative target-engagement data are publicly available for the target compound itself; the comparison is therefore class-level inference based on scaffold SAR.
| Evidence Dimension | N3 substitution and hydrogen-bond donor count |
|---|---|
| Target Compound Data | N3–H (free NH); HBD = 1; MW 310.32; LogP 2.75 |
| Comparator Or Baseline | CB11: N3-butyl; HBD = 0; MW ~407; Kd PPARγ 3.70 nM |
| Quantified Difference | ΔHBD = +1 (target vs CB11); ΔMW ≈ −97 Da; N3-H enables distinct pharmacophore recognition |
| Conditions | Computed physicochemical properties (MCULE); PPARγ SPR binding (CB11); HepG2 transactivation assay (CB11) |
Why This Matters
Selection of the target compound over N3-substituted analogs preserves a synthetically addressable site for systematic SAR exploration while retaining the hydrogen-bond donor critical for xanthine-like receptor recognition.
- [1] BindingDB BDBM50235986. CB11 PPARγ Kd 3.70 nM (SPR), EC50 280 nM (GAL4-PPARγ LBD transactivation, HepG2). View Source
- [2] Baraldi PG, et al. New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists. J Med Chem. 2005;48(14):4697-4701. Xanthine-like N3–H recognition motif. View Source
